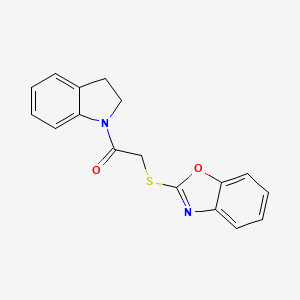
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound characterized by its unique structural features, which include a benzoxazole ring and an indole moiety linked through a sulfanyl group and an ethanone functional group. Its molecular formula is C₁₈H₁₆N₂O₂S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure suggests several possible interactions with biological targets. The presence of the benzoxazole and indole rings may confer distinct chemical reactivity and biological activity compared to similar compounds.
| Structural Feature | Description |
|---|---|
| Benzoxazole Ring | A fused ring structure contributing to biological activity. |
| Indole Moiety | Known for its role in various biological processes. |
| Sulfanyl Group | Potential for nucleophilic attack and interaction with biological macromolecules. |
| Ethanone Functional Group | Enhances the compound's reactivity and interaction capabilities. |
Biological Activity
Research indicates that this compound exhibits promising biological activities , including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Antifungal Activity : Preliminary studies suggest potential efficacy against fungal pathogens.
- Anticancer Potential : Interaction studies indicate that this compound may affect cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of benzoxazole exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may also possess similar properties.
- Antimicrobial Efficacy : Research highlighted the effectiveness of benzoxazole derivatives against Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum antimicrobial activity for this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : The structural components suggest possible interactions with various receptors that could lead to therapeutic effects.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-22-17-18-13-6-2-4-8-15(13)21-17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJQAUQQUROJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














